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Compound of Interest

Compound Name: N-o-tolyl-guanidine

Cat. No.: B1348334

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-o-
tolyl-guanidine (also known as N-(2-methylphenyl)guanidine), a molecule of interest in
medicinal chemistry and drug development. Due to the limited availability of experimentally
derived public data for this specific monosubstituted guanidine, this guide combines expected
spectroscopic characteristics based on known chemical principles and analogous structures
with detailed, adaptable experimental protocols for acquiring such data.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for N-o-tolyl-
guanidine. These values are based on computational predictions and data from structurally
similar compounds, providing a reference for the characterization of newly synthesized N-o-
tolyl-guanidine.

Table 1: Predicted *"H NMR Spectral Data
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Predicted Chemical o
Protons . Multiplicity
Shift (6, ppm)

Notes

Ar-H (aromatic) 6.8-7.5 Multiplet

The four protons on
the tolyl ring will
exhibit complex

splitting patterns.

-CHs (methyl) ~2.1 Singlet

The chemical shift of
the methyl group
attached to the

aromatic ring.

-NH & -NH:2 45-6.5 Broad Singlet

The protons on the
nitrogen atoms are
exchangeable and
often appear as broad
signals. Their
chemical shift can be
highly dependent on
solvent and

concentration.

Table 2: Predicted **C NMR Spectral Data
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Predicted Chemical Shift

Carbon Atom Notes
(3, ppm)
o The central carbon of the
C=N (guanidinyl) ~158 o
guanidine group.
The aromatic carbon directly
Ar-C (ipso, C-N) ~148 attached to the guanidine
nitrogen.
] The aromatic carbon bearing
Ar-C (ipso, C-CHs) ~135
the methyl group.
The remaining aromatic
Ar-C (ortho, meta, para) 120 - 130
carbons.
The methyl carbon of the tolyl
-CHs (methyl) ~18

group.

Table 3: Expected IR Absorption Bands

Expected
Functional Group Absorption Range Intensity Vibration Mode
(cm™)
Medium to Strong, )
N-H 3100 - 3500 Stretching
Broad
C-H (aromatic) 3000 - 3100 Medium Stretching
C-H (aliphatic) 2850 - 2960 Medium Stretching
C=N 1630 - 1680 Strong Stretching
C=C (aromatic) 1450 - 1600 Medium to Strong Stretching
N-H 1550 - 1650 Medium Bending

Table 4: Expected Mass Spectrometry Data
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lon Expected m/z Notes

The protonated molecular ion,

[M+H]* 150.1082 _ _
likely the base peak in ESI-MS.

[M]*+ 149.0997 The molecular ion in EI-MS.

Key Fragmentation Pathways: In electron ionization mass spectrometry (EI-MS), the
fragmentation of N-o-tolyl-guanidine is expected to involve the loss of ammonia (NH3s),
cyanamide (CNzHz), and fragments from the tolyl group.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of N-o-
tolyl-guanidine. These protocols are designed to be adaptable to standard laboratory
instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation
» Weigh 5-10 mg of N-o-tolyl-guanidine for *H NMR or 20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCls, or MeOD) in a clean, dry vial.

o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube to remove any particulate matter.

e Cap the NMR tube securely.

2.1.2. 'H NMR Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
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Solvent: DMSO-ds (or other as prepared).

Temperature: 298 K.

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 12 ppm.

Referencing: The residual solvent peak of DMSO-ds at & 2.50 ppm.

2.1.3. 3C NMR Acquisition

Instrument: 100 MHz (or corresponding frequency for the *H NMR spectrometer).

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker
instruments).

Solvent: DMSO-de (or other as prepared).

Temperature: 298 K.

Number of Scans: 1024 or more (adjust for optimal signal-to-noise).

Relaxation Delay (d1): 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 180 ppm.

Referencing: The solvent peak of DMSO-de at & 39.52 ppm.

Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance

(ATR) accessory, which is common for modern FTIR spectrometers.
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e Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft
cloth dampened with isopropanol and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Place a small amount of solid N-o-tolyl-guanidine powder onto the ATR crystal, ensuring
complete coverage of the crystal surface.

e Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

e Acquire the IR spectrum, typically over a range of 4000-400 cm~2. Co-add 16-32 scans for a
good quality spectrum.

o After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

This protocol is for Electrospray lonization (ESI) mass spectrometry, which is well-suited for
polar molecules like guanidines.

o Sample Preparation: Prepare a stock solution of N-o-tolyl-guanidine in a suitable solvent
(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this,
prepare a dilute solution of 1-10 pg/mL in the same solvent. To promote ionization, a small
amount of formic acid (0.1%) can be added for positive ion mode.

e Instrumentation: Use a mass spectrometer equipped with an ESI source.

e Analysis Method: Direct infusion is a straightforward method for obtaining the mass spectrum
of a pure compound.

o Load the prepared dilute solution into a syringe.
o Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

e MS Parameters (Positive lon Mode):
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lonization Mode: ESI+.

[e]

o

Capillary Voltage: 3.5 - 4.5 kV.

[¢]

Drying Gas (N2): Flow rate and temperature should be optimized for the specific
instrument (e.g., 5-10 L/min and 300-350 °C).

[¢]

Nebulizer Pressure: Optimize for a stable spray (e.g., 1-2 bar).

[¢]

Mass Range: Scan from m/z 50 to 500.

o Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the
signal-to-noise ratio. The primary ion of interest will be the protonated molecule, [M+H]*.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of
N-o-tolyl-guanidine.
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A high-level workflow for the synthesis and spectroscopic characterization of N-o-tolyl-
guanidine.
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A detailed workflow for the multi-technique spectroscopic analysis of N-o-tolyl-guanidine.

« To cite this document: BenchChem. [Spectroscopic Characterization of N-o-tolyl-guanidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348334#spectroscopic-data-nmr-ir-mass-spec-of-n-

o-tolyl-guanidine]

Disclaimer & Data

validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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